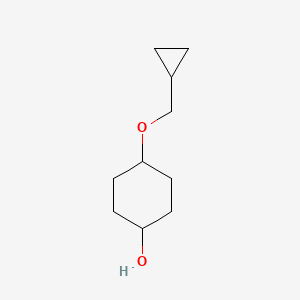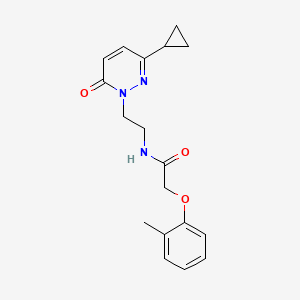
4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-(dimethylamino)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-(dimethylamino)ethyl)benzamide is a chemical compound that has garnered attention due to its unique structural and reactive properties. It consists of a quinazolinone core, a benzamide moiety, and distinct functional groups that contribute to its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step process involving the bromination of quinazolinone, followed by thioxo group introduction and subsequent alkylation to attach the dimethylaminoethyl benzamide side chain. The reaction conditions typically involve controlled temperatures and the use of organic solvents like dimethylformamide (DMF) or chloroform.
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized by employing continuous flow reactors, which allow for precise control over reaction times and conditions, enhancing yield and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are also used to ensure high-quality production.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thioxo and dimethylamino groups, leading to various oxidized derivatives.
Reduction: : Reduction reactions can target the quinazolinone core, potentially converting the ketone group into a hydroxyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents like sodium hydride (NaH) and various organolithium reagents are used for substitution reactions.
Major Products Formed
Oxidation can produce sulfoxides or sulfones.
Reduction may lead to alcohols or amines.
Substitution reactions result in a variety of substituted quinazolinone derivatives.
科学研究应用
Chemistry: : The compound's reactivity makes it valuable in organic synthesis for creating complex molecular architectures. Biology : It serves as a potential bioactive molecule, particularly in medicinal chemistry for the development of new drugs. Medicine : Preliminary studies suggest it has potential as an antimicrobial, anticancer, or anti-inflammatory agent. Industry : It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. Its quinazolinone core can interact with nucleophilic sites, while the bromine and thioxo groups offer additional binding modes. This multi-faceted interaction enhances its biological activity and specificity.
相似化合物的比较
Comparison: : Unlike similar quinazolinone derivatives, 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-(dimethylamino)ethyl)benzamide possesses a unique combination of functional groups that confer distinct reactivity and application potential. Similar Compounds :
6-bromo-2-thioxo-quinazolinone
N-(2-(dimethylamino)ethyl)benzamide
4-oxo-quinazolin-3(4H)-yl methyl derivatives
This compound stands out due to its diverse reactivity and the potential for various applications in multiple scientific domains.
属性
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(dimethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2S/c1-24(2)10-9-22-18(26)14-5-3-13(4-6-14)12-25-19(27)16-11-15(21)7-8-17(16)23-20(25)28/h3-8,11H,9-10,12H2,1-2H3,(H,22,26)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRUDQTTXBDQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2705073.png)
![N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide](/img/structure/B2705075.png)

![(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2705082.png)


![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride](/img/structure/B2705085.png)

![N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine](/img/structure/B2705087.png)


![(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2705091.png)
